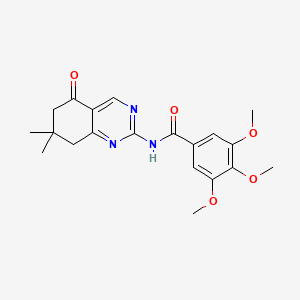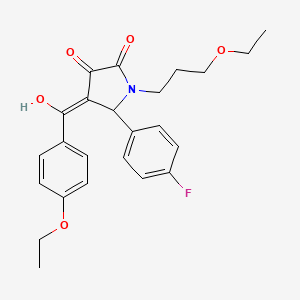![molecular formula C22H14F3N5O B14999891 N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14999891.png)
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with cyanophenyl, methylphenyl, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The cyanophenyl, methylphenyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Final Coupling Reaction: The final step involves coupling the substituted pyrazolo[1,5-a]pyrimidine with a carboxamide group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanophenyl group to an amine.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-3-(trifluoromethyl)benzamide: This compound shares some structural similarities but lacks the pyrazolo[1,5-a]pyrimidine core.
N-(4-cyanophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: This compound is similar but does not have the trifluoromethyl group.
Uniqueness
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the combination of its functional groups and the pyrazolo[1,5-a]pyrimidine core
Propriétés
Formule moléculaire |
C22H14F3N5O |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H14F3N5O/c1-13-2-6-15(7-3-13)18-10-19(22(23,24)25)30-20(29-18)17(12-27-30)21(31)28-16-8-4-14(11-26)5-9-16/h2-10,12H,1H3,(H,28,31) |
Clé InChI |
SBNNLYZDEKACNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,12-dimethyl-4-(3-methylphenyl)-5-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999808.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999820.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999822.png)
![3-Ethyl 1,2-dimethyl 3-[3-oxopiperazin-2-ylidene]prop-1-ene-1,2,3-tricarboxylate](/img/structure/B14999833.png)
![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B14999840.png)
![4-Amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14999849.png)

![2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol](/img/structure/B14999871.png)
![11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B14999879.png)
![Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)

![7-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B14999894.png)
![2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B14999896.png)

